1-Chloroisoquinoline-6-carbaldehyde 1-Chloroisoquinoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1211528-19-6
VCID: VC0058022
InChI: InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H
SMILES: C1=CC2=C(C=CN=C2Cl)C=C1C=O
Molecular Formula: C10H6ClNO
Molecular Weight: 191.614

1-Chloroisoquinoline-6-carbaldehyde

CAS No.: 1211528-19-6

Cat. No.: VC0058022

Molecular Formula: C10H6ClNO

Molecular Weight: 191.614

* For research use only. Not for human or veterinary use.

1-Chloroisoquinoline-6-carbaldehyde - 1211528-19-6

Specification

CAS No. 1211528-19-6
Molecular Formula C10H6ClNO
Molecular Weight 191.614
IUPAC Name 1-chloroisoquinoline-6-carbaldehyde
Standard InChI InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H
Standard InChI Key UGSADBAYHQRKOC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2Cl)C=C1C=O

Introduction

Chemical Identity and Basic Properties

1-Chloroisoquinoline-6-carbaldehyde is characterized by its specific molecular structure containing an isoquinoline core with a chlorine substituent at position 1 and an aldehyde group at position 6. This unique arrangement of functional groups contributes to its chemical reactivity and potential applications in organic synthesis.

Identification Data

The compound has been well-characterized through various analytical methods, with the following identification parameters established:

ParameterValue
CAS Number1211528-19-6
Molecular FormulaC₁₀H₆ClNO
Molecular Weight191.61 g/mol
IUPAC Name1-chloroisoquinoline-6-carbaldehyde
SMILESC1=CC2=C(C=CN=C2Cl)C=C1C=O
InChIInChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H
InChIKeyUGSADBAYHQRKOC-UHFFFAOYSA-N

Data compiled from multiple sources

Physical Properties

The physical characteristics of 1-Chloroisoquinoline-6-carbaldehyde have been documented through various analytical studies:

PropertyDescription
AppearanceCrystalline solid
Melting PointNot widely reported in literature
SolubilitySoluble in common organic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate
StabilityRelatively stable under standard laboratory conditions
Purity (Commercial)Typically available at 92-95% purity

Data compiled from commercial specifications

Structural Characteristics

Molecular Structure

1-Chloroisoquinoline-6-carbaldehyde features a bicyclic aromatic system with a nitrogen atom in the heterocyclic ring. The compound contains two key functional groups: a chlorine atom at position 1 and an aldehyde group (-CHO) at position 6. The chlorine substituent affects the electron distribution in the isoquinoline core, while the aldehyde group provides a reactive site for various chemical transformations .

Structural Variants

Several positional isomers of chlorinated isoquinoline carbaldehydes have been reported in the chemical literature, each with distinct properties and applications:

CompoundCAS NumberKey Structural Difference
1-Chloroisoquinoline-6-carbaldehyde1211528-19-6Chlorine at position 1, aldehyde at position 6
1-Chloroisoquinoline-5-carbaldehyde223671-52-1Chlorine at position 1, aldehyde at position 5
1-Chloroisoquinoline-4-carbaldehyde351324-72-6Chlorine at position 1, aldehyde at position 4
6-Chloroisoquinoline-1-carbaldehyde1537415-87-4Chlorine at position 6, aldehyde at position 1

Comparison of positional isomers based on chemical databases

Synthesis Methods

Vilsmeier-Haack Approach

One potential synthetic route involves the use of Vilsmeier-Haack conditions, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are employed to introduce both the chlorine and formyl groups. This approach has been successfully applied to related isoquinoline derivatives .

Selective Functionalization

Another approach involves the selective functionalization of pre-formed isoquinoline derivatives:

  • Initial chlorination of isoquinoline at position 1 using phosphorus oxychloride

  • Subsequent regioselective formylation at position 6 through directed metalation or other C-H activation methods

The reported yield for the chlorination step in similar compounds is approximately 85%, suggesting a reasonably efficient synthetic process .

Chemical Reactivity and Transformations

Reactive Sites

1-Chloroisoquinoline-6-carbaldehyde contains multiple reactive sites that can participate in various chemical transformations:

Reactive SiteType of ReactivityPotential Transformations
Aldehyde GroupNucleophilic additionCondensation reactions, reductions, oxidations
C-1 ChlorineNucleophilic aromatic substitutionReplacement with other nucleophiles (amines, thiols, etc.)
Aromatic RingsElectrophilic aromatic substitutionFurther functionalization at available positions
Nitrogen AtomCoordination, protonationMetal coordination, salt formation

Derived from general chemical principles and reactivity patterns

Aldehyde Transformations

The aldehyde group at position 6 can undergo various transformations:

  • Reduction to primary alcohol using reducing agents like sodium borohydride (NaBH₄)

  • Oxidation to carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄)

  • Condensation with amines to form imines or Schiff bases

  • Wittig reactions to form alkenes

  • Aldol reactions for carbon-carbon bond formation

Chlorine Substitution

The chlorine at position 1 is susceptible to nucleophilic aromatic substitution:

  • Replacement with amines to form amino derivatives

  • Substitution with alkoxy groups to form ether derivatives

  • Replacement with thiolates to form thioether derivatives

  • Metal-catalyzed coupling reactions (Suzuki, Buchwald-Hartwig, etc.)

Applications in Research and Industry

Pharmaceutical Intermediates

1-Chloroisoquinoline-6-carbaldehyde serves as a valuable building block in the synthesis of pharmaceutical compounds. The isoquinoline scaffold is present in numerous bioactive molecules, and the reactive functional groups allow for further elaboration into complex structures.

Organic Synthesis

In the field of organic chemistry, this compound functions as a versatile intermediate for constructing more complex heterocyclic systems:

  • Precursor for synthesizing fused heterocyclic compounds

  • Building block for creating isoquinoline-based ligands for coordination chemistry

  • Starting material for the development of fluorescent probes and sensors

  • Intermediate in the synthesis of natural product analogs

Material Science Applications

Though less documented, potential applications in material science include:

  • Development of heterocyclic ligands for metal complexes

  • Precursors for electroactive materials

  • Components in the synthesis of conjugated systems for optoelectronic applications

Comparison with Related Compounds

Isoquinoline Derivatives

The following table compares 1-Chloroisoquinoline-6-carbaldehyde with related compounds:

CompoundKey DifferencesPotential Advantage
1-ChloroisoquinolineLacks the aldehyde groupSimpler structure, different reactivity profile
1-Chloroisoquinoline-5-carbaldehydeAldehyde at position 5Different spatial arrangement for specific applications
1-Chloroisoquinoline-4-carbaldehydeAldehyde at position 4Different electronic effects and reactivity patterns
6-Chloroisoquinoline-1-carbaldehydeReversed positions of functional groupsAlternative substitution pattern for specific synthetic needs

Comparison based on structural analysis of related compounds

Hazard TypeAssessmentPrecautions
FlammabilityPotential fire hazard as organic solidKeep away from ignition sources
ReactivityModerately reactive due to aldehyde groupAvoid strong oxidizing agents
HealthPotential irritant; specific toxicity data limitedAvoid inhalation, skin, and eye contact
EnvironmentalPotential environmental toxicity; data limitedPrevent release to environment

Hazard assessment based on general chemical properties of similar compounds

Current Research and Future Directions

Synthetic Applications

Recent research has explored the use of isoquinoline derivatives in various synthetic applications:

  • Development of new methodologies for C-H functionalization using transition metal catalysts

  • Application in multicomponent reactions for complex molecule synthesis

  • Utilization in heterocycle-based drug discovery programs

Emerging Applications

Potential future directions for research involving 1-Chloroisoquinoline-6-carbaldehyde include:

  • Development of fluorescent probes and sensors based on the isoquinoline scaffold

  • Exploration of photochemical properties for applications in materials science

  • Investigation of catalytic applications of metal complexes derived from functionalized isoquinolines

  • Further exploration of biological activities of derivatives and analogs

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